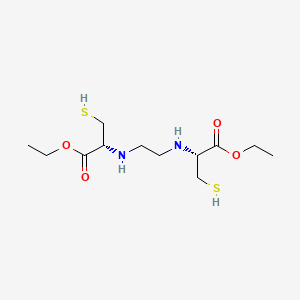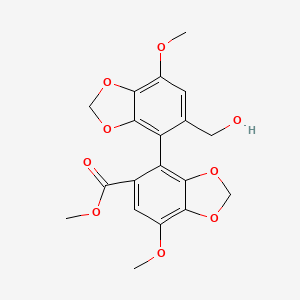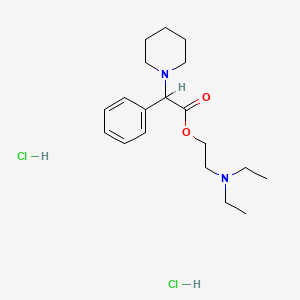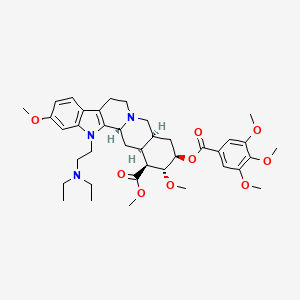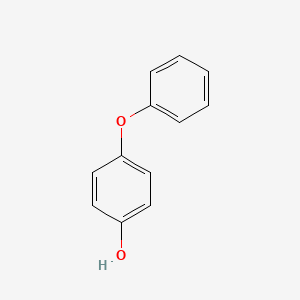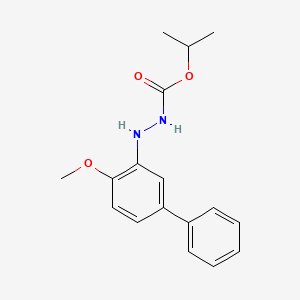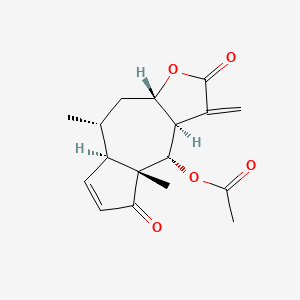
Bigelovin
Übersicht
Beschreibung
Bigelovin is a sesquiterpene lactone isolated from Inula hupehensis . It has been found to exhibit multiple biological activities, including anti-inflammation, antiangiogenesis, and cytotoxic action against cancer cells .
Molecular Structure Analysis
The molecular structure of this compound has been studied extensively. It is a selective retinoid X receptor α agonist . The crystal structure of human retinoic X receptor alpha complexed with this compound has been determined .
Chemical Reactions Analysis
This compound has been found to react with cysteine residues of JAK2, leading to the inactivation of JAK2 . It also triggers proteolysis of E2F1, which can be inhibited by a caspase inhibitor .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the available literature .
Wissenschaftliche Forschungsanwendungen
Antitumoraktivitäten gegen Darmkrebs
Bigelovin hat sich sowohl in vitro als auch in vivo als wirksam gegen Darmkrebs (CRC) erwiesen . Es unterdrückt die Zellproliferation und Koloniebildung und induziert Apoptose in menschlichen Darmkrebszellen HT-29 und HCT 116 .
Induktion der Apoptose
This compound löst die Apoptose in Darmkrebszellen aus. Dieser Prozess beinhaltet die Hochregulierung des Todesrezeptors 5 und eine Erhöhung der reaktiven Sauerstoffspezies .
G2/M Zellzyklusarrest
This compound bewirkt einen G2/M Zellzyklusarrest in Darmkrebszellen . Das bedeutet, dass es den Zellzyklus in der G2/M-Phase stoppen kann, wodurch die Zelle daran gehindert wird, sich zu teilen und so das Wachstum des Krebses gehemmt wird.
DNA-Schädigung
This compound induziert DNA-Schäden in Darmkrebszellen . Dies wird durch die Hochregulierung des Todesrezeptors (DR) 5 und eine Erhöhung der reaktiven Sauerstoffspezies erreicht .
Unterdrückung des Tumorwachstums
In einem HCT 116-Xenograftmodell führte die Behandlung mit this compound zu einer Unterdrückung des Tumorwachstums . This compound zeigte bei 20 mg/kg eine signifikant stärkere Tumorsuppression und weniger Nebenwirkungen als die konventionelle FOLFOX-Behandlung (enthält Folinsäure, 5-Fluorouracil und Oxaliplatin) .
Selektivität in Dickdarmkrebszellen
Es hat sich gezeigt, dass this compound eine bessere Selektivität in Dickdarmkrebszellen als in primären normalen Dickdarmzellen aufweist . Dies bedeutet, dass es Krebszellen effektiver angreifen kann und das Risiko einer Schädigung gesunder Zellen verringert wird.
Zeit- und dosisabhängige Wirkungen
Die Auswirkungen von this compound auf CRC-Zellen sind sowohl zeit- als auch dosisabhängig . Das bedeutet, dass die Wirkung von this compound sowohl mit der Dauer der Behandlung als auch mit der verabreichten Menge von this compound zunimmt .
Potenzieller Therapeutikumkandidat für Darmkrebs
Angesichts seiner starken Antitumoraktivität und Selektivität in Dickdarmkrebszellen hat this compound das Potenzial, zu einem Therapeutikum für Darmkrebspatienten entwickelt zu werden .
Wirkmechanismus
Target of Action
Bigelovin, a sesquiterpene lactone isolated from Inula hupehensis, primarily targets the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway . It also targets the death receptor 5 (DR5) and the retinoid X receptor α (RXRα) . These targets play crucial roles in cell proliferation, apoptosis, and inflammation.
Mode of Action
This compound inhibits the JAK2/STAT3 signaling pathway by inactivating JAK2 . It also upregulates DR5 and increases reactive oxygen species (ROS) generation . As a selective RXRα agonist, it can modulate the transcription of genes involved in cell differentiation and apoptosis .
Biochemical Pathways
This compound affects multiple biochemical pathways. It inhibits the IL6/STAT3 and cofilin pathways, which are involved in cell proliferation and migration . It also induces apoptosis and autophagy via the inhibition of the mTOR pathway regulated by ROS generation .
Result of Action
This compound exhibits potent anti-tumor activities against colorectal cancer (CRC) in vitro and in vivo . It suppresses cell proliferation and colony formation, induces apoptosis, and causes G2/M cell cycle arrest . It also induces DNA damage through up-regulation of DR5 and increase of ROS . In a xenograft model, this compound treatment resulted in suppression of tumor growth .
Safety and Hazards
Eigenschaften
IUPAC Name |
[(3aS,5R,5aR,8aR,9S,9aR)-5,8a-dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,9,9a-hexahydroazuleno[6,5-b]furan-9-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O5/c1-8-7-12-14(9(2)16(20)22-12)15(21-10(3)18)17(4)11(8)5-6-13(17)19/h5-6,8,11-12,14-15H,2,7H2,1,3-4H3/t8-,11+,12+,14-,15+,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNRYQODUSSOKC-MMLVVLEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C(C3(C1C=CC3=O)C)OC(=O)C)C(=C)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@H]([C@@H]([C@]3([C@H]1C=CC3=O)C)OC(=O)C)C(=C)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80190130 | |
| Record name | Bigelovin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80190130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3668-14-2 | |
| Record name | Bigelovin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3668-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bigelovin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003668142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bigelovin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80190130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R)-5-(diaminomethylideneamino)-2-[[2,2-di(phenyl)acetyl]amino]-N-[(4-hydroxyphenyl)methyl]pentanamide](/img/structure/B1666971.png)
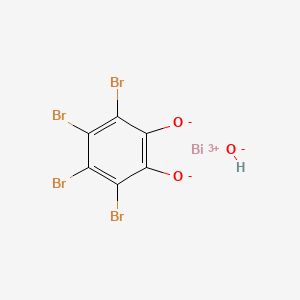
![2-[4-[[2-Butyl-6-(cyclohexylcarbamoylamino)benzimidazol-1-yl]methyl]phenyl]benzoic acid](/img/structure/B1666974.png)
